molecular formula C20H17N3O5 B2535082 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one CAS No. 1021253-11-1

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one

Cat. No.: B2535082
CAS No.: 1021253-11-1
M. Wt: 379.372
InChI Key: JOIMYKSYXXVYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an oxadiazole ring attached to a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled with a pyrrolidinone derivative through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Biological Activity

1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound is characterized by its complex structure which includes a benzodioxole moiety and an oxadiazole group. Its molecular formula is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of approximately 414.45 g/mol. The compound's structure can be represented as follows:

Structure 1(2H1,3Benzodioxol5YL)4[3(4methoxyphenyl)1,2,4oxadiazol5YL]pyrrolidin2one\text{Structure }this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:

Anticancer Activity

Research indicates that the compound exhibits anticancer properties , particularly through the inhibition of specific cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. A notable study demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing cell cycle arrest and apoptosis .

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound disrupts the signaling pathways associated with cell growth and survival.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Targeting Specific Enzymes : The compound has been shown to inhibit enzymes critical for tumor growth, such as thioredoxin reductase (TrxR), which is involved in redox homeostasis within cancer cells .

Data Tables

Biological Activity Effect Cell Line Tested Reference
AnticancerInduces apoptosisMCF-7
AnticancerInhibits proliferationHT-29
Enzyme InhibitionInhibits thioredoxin reductaseVarious

Case Studies

Several case studies have highlighted the effectiveness of this compound in different experimental settings:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the anticancer effects on MCF-7 cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through the activation of caspases .
  • Study on Colon Cancer Cells :
    • Objective : Assess the impact on HT-29 cells.
    • Findings : Treatment led to G0/G1 phase arrest and increased levels of pro-apoptotic markers .
  • In Vivo Studies :
    • Preliminary animal studies suggest potential for tumor reduction in xenograft models when administered at specific dosages, indicating promising therapeutic applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-25-15-5-2-12(3-6-15)19-21-20(28-22-19)13-8-18(24)23(10-13)14-4-7-16-17(9-14)27-11-26-16/h2-7,9,13H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIMYKSYXXVYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.